2-(8-Bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-purin-1-yl)-acetamide
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Overview
Description
2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic compound with the molecular formula C13H18BrN5O3 and a molecular weight of 372.224 g/mol . This compound is part of the purine family, which is known for its significant biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves several steps. One common method includes the bromination of a purine derivative followed by acylation to introduce the acetamide group . The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of an acylating agent under controlled temperature and pH conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include bromine, acylating agents, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-bromo-3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H18BrN5O3 |
---|---|
Molecular Weight |
372.22 g/mol |
IUPAC Name |
2-(8-bromo-3-methyl-2,6-dioxo-7-pentylpurin-1-yl)acetamide |
InChI |
InChI=1S/C13H18BrN5O3/c1-3-4-5-6-18-9-10(16-12(18)14)17(2)13(22)19(11(9)21)7-8(15)20/h3-7H2,1-2H3,(H2,15,20) |
InChI Key |
DFJIMWWUAWYPMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC(=O)N)C |
Origin of Product |
United States |
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